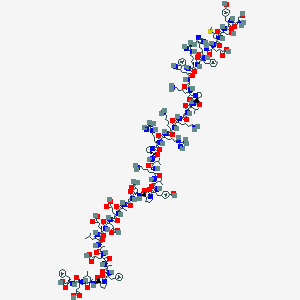

Amyloid beta-peptide(25-35)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amyloid beta peptide (Aβ) is produced through the proteolytic processing of a transmembrane protein, amyloid precursor protein (APP), by β- and γ-secretases . Aβ(25-35) represents the region that aggregates during plaque formation and is a functional domain implicated in both neurotrophic and neurotoxic effects .

Synthesis Analysis

The synthesis of Aβ(25-35) involves the proteolytic cleavage of a larger glycoprotein named amyloid precursor protein (APP). APP is a type 1 membrane glycoprotein that plays an important role in a range of biological activities, including neuronal development, signaling, intracellular transport, and other aspects of neuronal homeostasis .

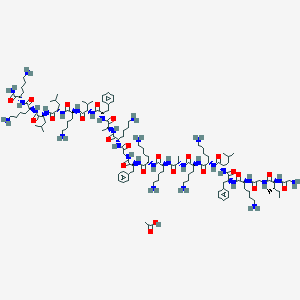

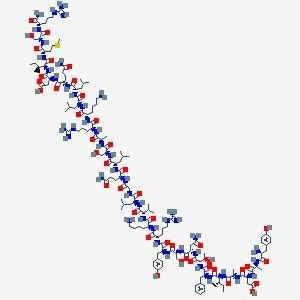

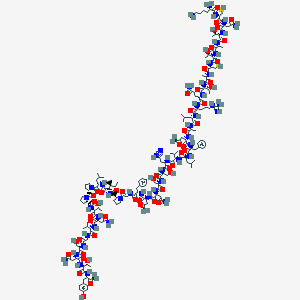

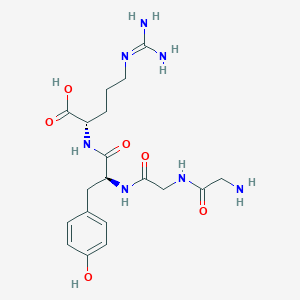

Molecular Structure Analysis

The conformational transitions of Aβ(25-35) in different microenvironments have been studied using spectroscopic techniques such as CD and Fourier transform infrared spectroscopy . It was observed that a stored peptide concentrates on dissolution in methanol adopts a minor α-helical conformation along with unordered structures .

Chemical Reactions Analysis

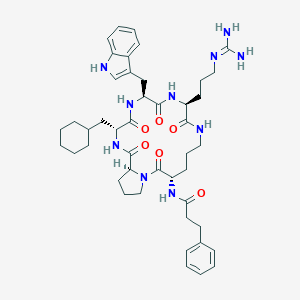

The mechanism of structural transition involved in the monomeric Aβ to toxic assemblage is yet to be understood at the molecular level . Early results indicate that oriented molecular crowding has a profound effect on their assemblage formation .

Physical And Chemical Properties Analysis

Amyloid β (Aβ) peptides are one of the classes of amphiphilic molecules that on dissolution in aqueous solvents undergo interesting conformational transitions . These conformational changes are known to be associated with their neuronal toxicity .

科学研究应用

Neurotoxicity and Alzheimer's Disease

Amyloid beta-peptide (25-35) has been significantly linked to neurotoxicity and the pathogenesis of Alzheimer's disease. It forms aggregates that are core constituents of Alzheimer disease-associated senile plaques. Studies have shown that this peptide can generate free radicals, leading to neurotoxicity (Hensley et al., 1994). Additionally, chronic exposure to this peptide fragment has been observed to induce apoptosis in rat hippocampal neurons, further suggesting its role in Alzheimer's disease (Forloni et al., 1993).

Protective Factors Against Toxicity

Research indicates that Vitamin E can protect nerve cells from the toxicity induced by Amyloid beta-peptide (25-35). Vitamin E, as an antioxidant, inhibits the cell death caused by the peptide, offering potential implications for Alzheimer's disease treatment (Behl et al., 1992).

Cellular Dysfunction and Metabolic Impacts

Amyloid beta-peptide (25-35) is implicated in various cellular dysfunctions, including oxidative stress and calcium homeostasis disturbance. It affects multiple enzymes, thereby impacting cellular integrity. This evidence is crucial for understanding the progression of Alzheimer's disease and evaluating the effects of the peptide on different intracellular metabolic processes (Kaminsky et al., 2010).

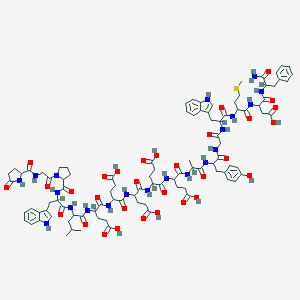

Inhibition of Aggregation and Toxicity

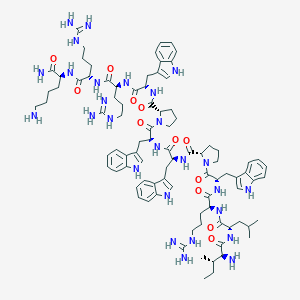

N-methylated derivatives of Amyloid beta-peptide (25-35) have shown potential in inhibiting aggregation and toxicity. These derivatives can prevent the formation of fibrillar aggregates and reduce toxicity, suggesting a possible therapeutic approach to amyloid deposition and toxicity in Alzheimer's disease (Hughes et al., 2000).

安全和危害

未来方向

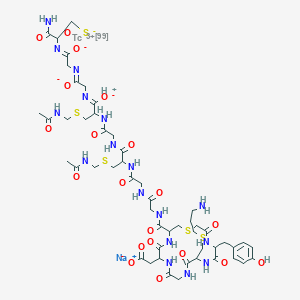

There are ongoing efforts to develop therapeutic strategies for treating Alzheimer’s disease. These prospects include agents acting on Aβ, its receptors and tau protein, such as small molecules, vaccines and antibodies against Aβ; inhibitors or modulators of β- and γ-secretase; Aβ-degrading proteases; tau protein inhibitors and vaccines; amyloid dyes and microRNAs .

属性

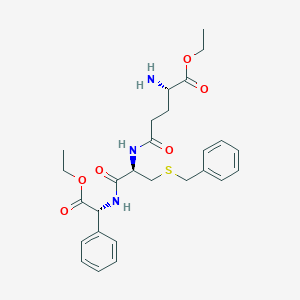

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O14S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-73-8)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHBNMPFWRHGDF-SLVFWPMISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

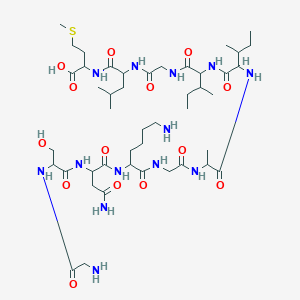

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O14S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1060.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amyloid beta-peptide(25-35) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。